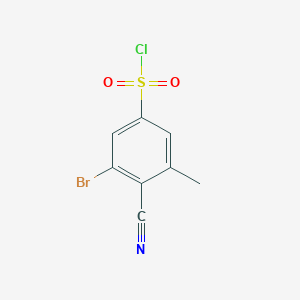

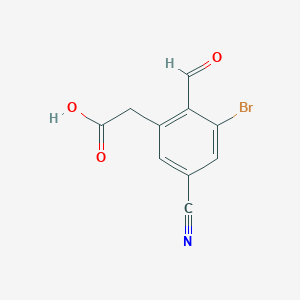

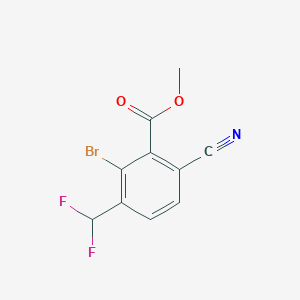

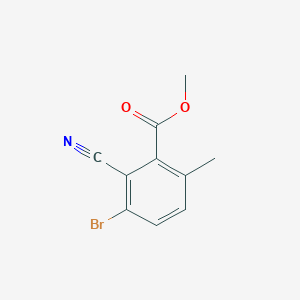

![molecular formula C14H12N4O3 B1415698 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid CAS No. 1105196-64-2](/img/structure/B1415698.png)

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid

Vue d'ensemble

Description

The compound “3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid” is a type of pyrazolo[3,4-d]pyrimidine derivative . Pyrazolines and their derivatives have been the focus of much interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

Pyrazolo[3,4-d]pyrimidine derivatives can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The use of ultrasonic irradiation method can effectively shorten reaction time and increase yield compared to the conventional method .Molecular Structure Analysis

The molecular formula of this compound is C13H10N4O3 . More detailed structural information would require further spectroscopic analysis such as NMR or X-ray crystallography.Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The average mass of the compound is 443.379 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., would require experimental determination.Applications De Recherche Scientifique

Summary:

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid derivatives were designed and synthesized as novel CDK2 (cyclin-dependent kinase 2) inhibitors. CDK2 inhibition is an attractive target for cancer treatment, selectively targeting tumor cells. These compounds feature the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. Thioglycoside derivatives were also included in the study .

Results:

- Compound 14 displayed dual activity against cell lines and CDK2, making it a promising candidate for further investigation .

Antimicrobial Potential

Summary:

Among the derivatives of 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid , compounds 1a and 1b demonstrated good antimicrobial potential .

Anticancer Screening

Summary:

Synthesized compounds were screened for in vitro anticancer activity. Further details on the specific cell lines and results were not provided in the available literature .

Anti-Tubercular Activity

Summary:

Docking studies of designed ligands against a specific protein (PDB: 4BFT) were conducted for anti-tubercular activity. Unfortunately, specific details about the ligands’ structures and outcomes were not included in the available source .

AchE Inhibitory Effect

Summary:

A novel pyrazoline derivative containing 3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid exhibited a confirmed nontoxic AchE (acetylcholinesterase) inhibitory effect. It did not affect MDA concentrations or critical swimming behavior in a model fish .

Molecular Modeling Investigations

Summary:

Molecular modeling investigations were likely performed to understand the binding interactions of the synthesized compounds with CDK2. Unfortunately, specific details were not provided in the available literature .

Propriétés

IUPAC Name |

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c19-12(20)6-7-17-9-15-13-11(14(17)21)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRUVJURZOSPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

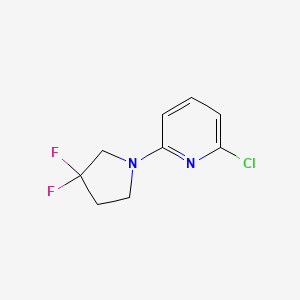

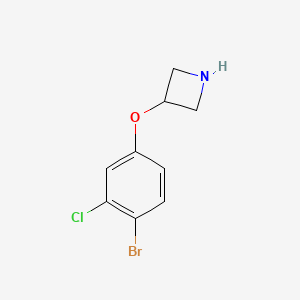

![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)